

A Comprehensive Technical Guide on the Physicochemical Properties of Fluphenazine Decanoate Dihydrochloride

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Compound of Interest

Compound Name: *Fluphenazine decanoate dihydrochloride*

Cat. No.: *B124634*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluphenazine decanoate dihydrochloride is the dihydrochloride salt of the decanoate ester of fluphenazine, a potent typical antipsychotic medication belonging to the phenothiazine class. Its long-acting injectable formulation is crucial for the management of chronic psychosis, particularly in schizophrenia, by improving patient compliance. A thorough understanding of its physicochemical properties is fundamental for formulation development, analytical method validation, and predicting its pharmacokinetic and pharmacodynamic behavior. This document provides an in-depth overview of these properties, complete with experimental protocols and mechanistic diagrams.

Physicochemical Properties

The core physicochemical properties of **fluphenazine decanoate dihydrochloride** are summarized in the table below. These parameters are critical for predicting the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Property	Value	Reference
Chemical Structure	2-[4-[3-[2-(Trifluoromethyl)phenothiazin-10-yl]propyl]-1-piperazinyl]ethyl decanoate dihydrochloride	[1][2]
CAS Number	2376-65-0	[1][3]
Molecular Formula	C ₃₂ H ₄₄ F ₃ N ₃ O ₂ S·2HCl	[2][3]
Molecular Weight	664.69 g/mol	[2]
Appearance	White to off-white solid powder	[4]
Melting Point	226–233 °C (for Fluphenazine HCl)	[4]
Solubility	Practically insoluble in water; very soluble in ethanol and methylene chloride; freely soluble in methanol.	[5]
pKa	7.81 (Strongest Basic, for Fluphenazine)	[6]
LogP (Octanol-Water)	8.22 (Calculated for Fluphenazine Decanoate)	[7]

Experimental Protocols

Detailed methodologies are essential for the accurate determination and verification of the physicochemical properties of active pharmaceutical ingredients (APIs). Below are protocols for key analytical procedures.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

This method is used for the simultaneous determination of fluphenazine decanoate and its active metabolite, fluphenazine, in plasma.[8][9]

- Objective: To quantify fluphenazine decanoate and assess its purity by separating it from degradation products and related impurities.
- Instrumentation: A standard HPLC system equipped with a coulometric or UV detector.
- Chromatographic Conditions:
 - Column: Reversed-phase C18 column (e.g., Kinetex EVO C18, 250 mm x 4.6 mm, 5 μ m).
[4][10]
 - Mobile Phase: A filtered and degassed isocratic mixture of methanol, acetonitrile, and 10 mM ammonium acetate (70:15:15, v/v/v), with the pH adjusted to 6.0 with acetic acid.[4]
 - Flow Rate: 1.0 mL/min.[4]
 - Detection Wavelength: 259 nm.[4]
 - Injection Volume: 20 μ L.
 - Column Temperature: Ambient.
- Sample Preparation (from plasma):
 - To 1 mL of plasma, add an internal standard (e.g., perphenazine).
 - Perform a liquid-liquid extraction with a suitable organic solvent like a mixture of n-pentane and ethyl acetate.
 - Vortex the mixture and centrifuge to separate the layers.
 - Evaporate the organic layer to dryness under a stream of nitrogen.
 - Reconstitute the residue in the mobile phase for injection into the HPLC system.
- Quantification: Construct a calibration curve using standard solutions of known concentrations. The peak area ratio of the analyte to the internal standard is plotted against concentration. The concentration in unknown samples is determined from this curve. The limit of quantitation is typically around 0.25 ng/mL.[8]

Determination of pKa by Reversed-Phase HPLC

The dissociation constant (pKa) is a critical parameter influencing a drug's solubility and permeability across biological membranes.

- Objective: To determine the pKa value(s) of fluphenazine by measuring the retention factor's dependence on the mobile phase pH.[\[11\]](#)
- Principle: The retention of an ionizable compound on a reversed-phase column is highly dependent on its ionization state. A plot of the retention factor (k) versus the mobile phase pH typically yields a sigmoidal curve, from which the pKa can be determined.
- Methodology:
 - Prepare a series of mobile phases consisting of acetonitrile and phosphate buffers with pH values ranging from 2.5 to 11.0.
 - Equilibrate the C18 column with each mobile phase.
 - Inject a standard solution of fluphenazine and record the retention time at each pH.
 - Calculate the retention factor (k) for each pH using the formula: $k = (t_R - t_0) / t_0$, where t_R is the retention time of the analyte and t_0 is the column dead time.
 - Plot the retention factor (k) against the pH of the mobile phase.
 - The pKa corresponds to the pH at the inflection point of the resulting sigmoidal curve. For more accurate results, the pKa values obtained at different acetonitrile concentrations are extrapolated to 0% organic modifier.[\[11\]](#)

Determination of Partition Coefficient (LogP)

The partition coefficient (LogP) measures the lipophilicity of a compound and is a key predictor of its membrane permeability and oral absorption.

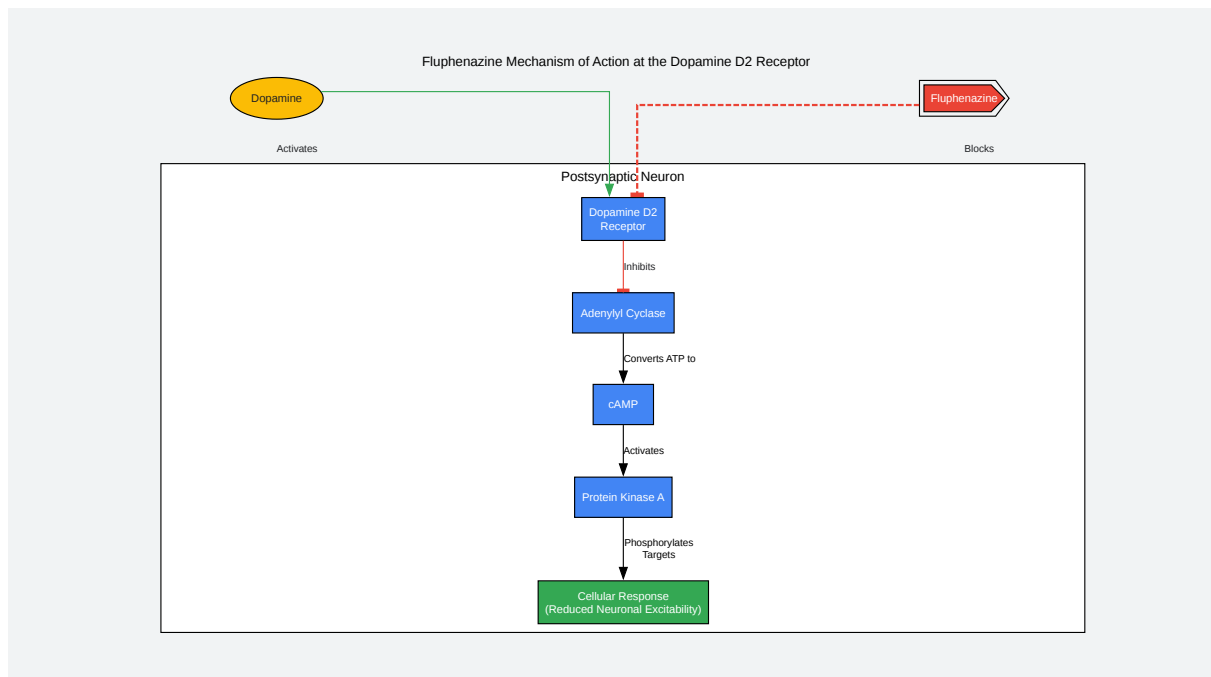
- Objective: To determine the n-octanol/water partition coefficient.
- Shake-Flask Method (Classic Protocol):

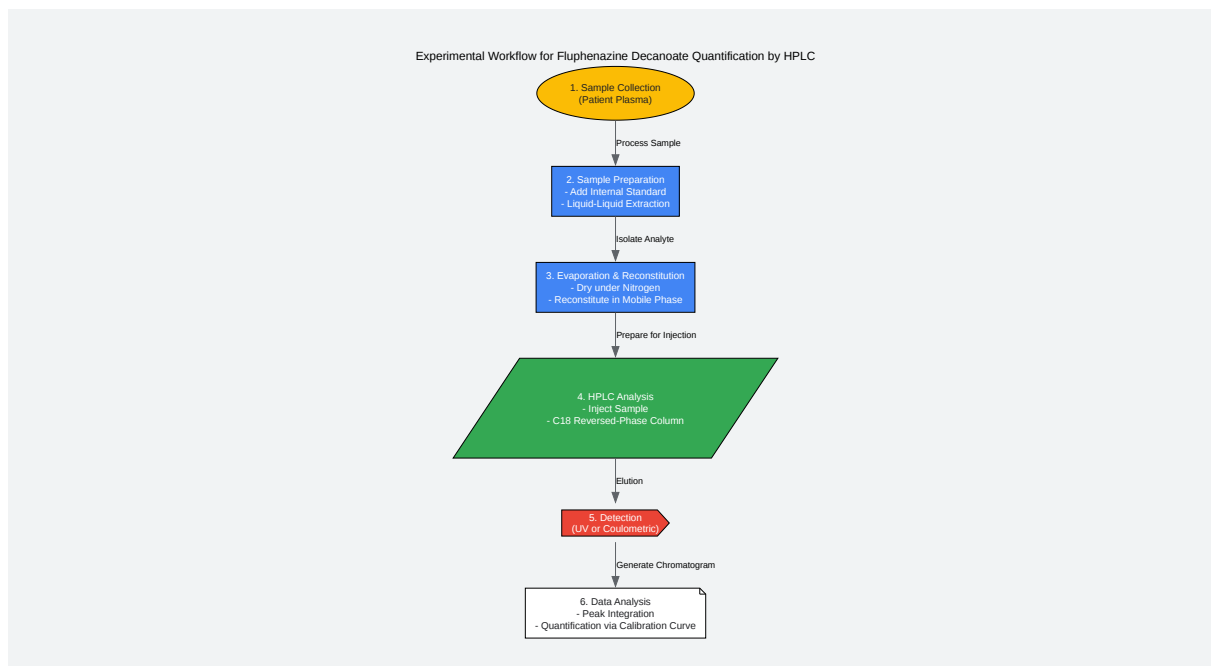
- Prepare a saturated solution of the drug in n-octanol, which has been pre-saturated with water.
- Prepare a volume of water that has been pre-saturated with n-octanol.
- Mix equal volumes of the drug-containing n-octanol and the drug-free aqueous phase in a separatory funnel.
- Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning equilibrium to be reached.
- Allow the two phases to separate completely.
- Carefully collect samples from both the n-octanol and aqueous layers.
- Determine the concentration of the drug in each phase using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
- Calculate LogP using the formula: $\text{LogP} = \log([\text{Concentration in Octanol}] / [\text{Concentration in Water}])$.
- Computational Method: LogP can also be calculated using software based on the molecular structure, which sums the contributions of individual atoms and fragments.[\[12\]](#)

Mechanism of Action & Signaling Pathway

Fluphenazine decanoate is a prodrug that is slowly hydrolyzed in vivo to its active form, fluphenazine. Fluphenazine exerts its antipsychotic effects primarily through the antagonism of dopamine D2 receptors in the mesolimbic pathways of the brain.[\[6\]](#)[\[13\]](#) This blockade of D2 receptors is thought to normalize the hyperactivity of dopaminergic neurotransmission associated with the positive symptoms of schizophrenia.

The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that couples to Gai/o proteins.[\[14\]](#) Activation of the D2 receptor by dopamine normally leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP) and reduces the activity of Protein Kinase A (PKA). By blocking this receptor, fluphenazine prevents these downstream signaling events.





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